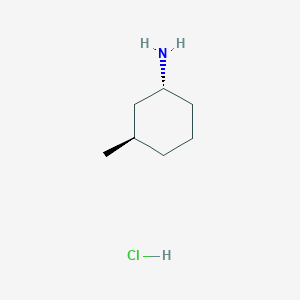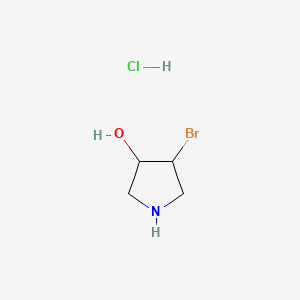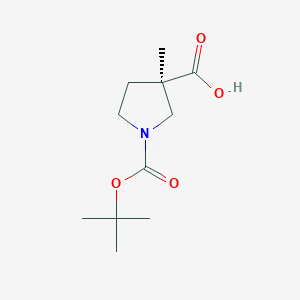
Azetidine-2,4-diyldimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine-2,4-diyldimethanol is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is an analogue of cyclobutane, with the nitrogen atom embedded in the ring, which imparts unique chemical properties driven by ring strain. Azetidines, including this compound, have garnered significant interest in organic synthesis and medicinal chemistry due to their stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidine-2,4-diyldimethanol can be synthesized through various methods, including [2+2] cycloaddition reactions, metalated azetidines, and practical C(sp3)–H functionalization . One common synthetic route involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of metal catalysts and optimized reaction conditions are crucial for efficient production. The development of new cycloaddition reactions and functionalization techniques has further enhanced the industrial synthesis of azetidines .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine-2,4-diyldimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The ring strain in azetidines facilitates these reactions, making them highly reactive under appropriate conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, lithium amides for substitution, and various metal catalysts for cycloaddition reactions . The reaction conditions often involve mild temperatures and pressures to maintain the integrity of the azetidine ring .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield azetidine-2-carboxylic acid derivatives, while substitution reactions can produce functionalized azetidines with diverse chemical properties .
Wissenschaftliche Forschungsanwendungen
Azetidine-2,4-diyldimethanol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Azetidine-2,4-diyldimethanol involves its ability to undergo ring-opening reactions, driven by the ring strain inherent in the four-membered structure . This ring strain facilitates interactions with various molecular targets, including enzymes and receptors, leading to its bioactive properties. The compound’s reactivity is also influenced by the presence of the nitrogen atom, which can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness of Azetidine-2,4-diyldimethanol
This compound is unique due to its balanced ring strain, which provides both stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, offering a versatile platform for chemical modifications and applications in various fields .
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)azetidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXDNESKZYUPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B8184242.png)


![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole;hydrochloride](/img/structure/B8184254.png)








